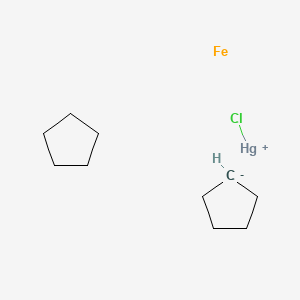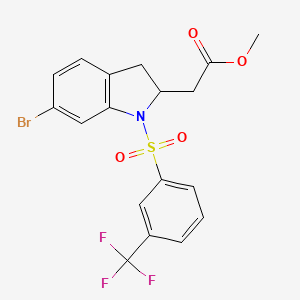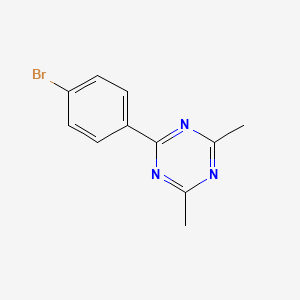
2-(4-Bromophenyl)-4,6-dimethyl-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-4,6-dimethyl-1,3,5-triazine is an organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a bromophenyl group and two methyl groups attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-4,6-dimethyl-1,3,5-triazine typically involves the reaction of 4-bromobenzonitrile with dimethylamine and cyanuric chloride. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as palladium or copper. The process involves multiple steps, including nucleophilic substitution and cyclization reactions, to form the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-4,6-dimethyl-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazine ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
2-(4-Bromophenyl)-4,6-dimethyl-1,3,5-triazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-4,6-dimethyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)-4,6-dimethyl-1,3,5-triazine: Unique due to the presence of both bromophenyl and dimethyl groups.
4-Bromophenylacetic Acid: Contains a bromophenyl group but lacks the triazine ring.
4-Bromophenylthiazole: Contains a bromophenyl group and a thiazole ring instead of a triazine ring.
Uniqueness
This compound is unique due to its specific combination of functional groups and the triazine ring structure
Properties
Molecular Formula |
C11H10BrN3 |
|---|---|
Molecular Weight |
264.12 g/mol |
IUPAC Name |
2-(4-bromophenyl)-4,6-dimethyl-1,3,5-triazine |
InChI |
InChI=1S/C11H10BrN3/c1-7-13-8(2)15-11(14-7)9-3-5-10(12)6-4-9/h3-6H,1-2H3 |
InChI Key |
BPMURMMYESGBRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC(=N1)C2=CC=C(C=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


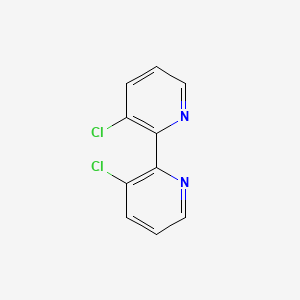
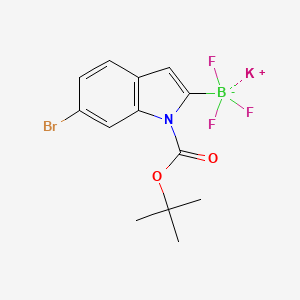
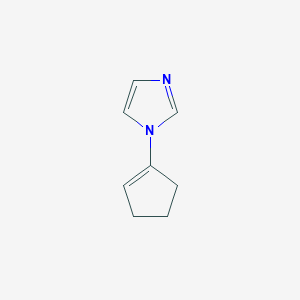
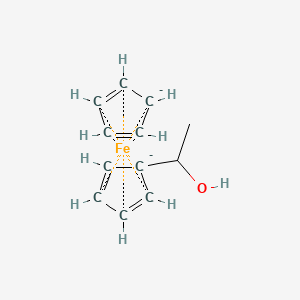
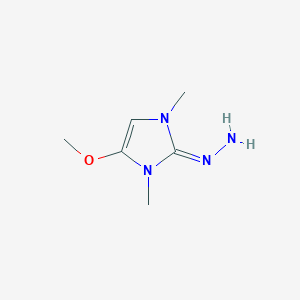
![1-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]methanamine](/img/structure/B12821258.png)
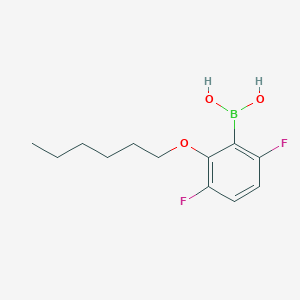
![2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12821264.png)
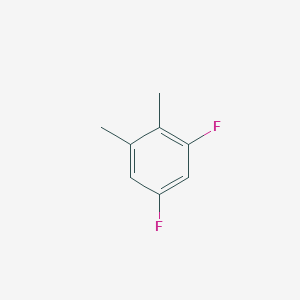
![methyl 2-methoxy-5-[[1-(5-phenyl-1H-imidazol-2-yl)ethylamino]methyl]benzoate](/img/structure/B12821270.png)
![(E)-3-(1H-Benzo[d]imidazol-4-yl)acrylonitrile](/img/structure/B12821275.png)
